4,4'-Bis(2-methyl-1H-imidazol-1-yl)-1,1'-biphenyl
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Overview
Description
4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is an organic compound that features two imidazole groups attached to a biphenyl core. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of coordination chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as zinc acetate or copper chloride are commonly used in the presence of solvents like methanol or ethanol.
Substitution Reactions: Nucleophiles such as alkyl halides or acyl chlorides can react with the imidazole groups under basic conditions.
Major Products Formed
Coordination Complexes: These include metal-organic frameworks (MOFs) and coordination polymers.
Substituted Derivatives: Products where the imidazole groups are modified by nucleophilic substitution.
Scientific Research Applications
4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism by which 4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal centers, thereby influencing the reactivity and stability of the resulting complexes . The imidazole groups play a crucial role in binding to the metal ions, facilitating various catalytic and structural functions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-methyl-1H-imidazol-1-yl)methylbenzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,4-Bis(imidazol-1-ylmethyl)benzene: Lacks the methyl groups on the imidazole rings, leading to different reactivity and coordination properties.
Uniqueness
4,4’-Bis(2-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and a distinct spatial arrangement for the imidazole groups. This structural feature enhances its ability to form stable and diverse coordination complexes, making it a valuable compound in material science and coordination chemistry .
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-methyl-1-[4-[4-(2-methylimidazol-1-yl)phenyl]phenyl]imidazole |
InChI |
InChI=1S/C20H18N4/c1-15-21-11-13-23(15)19-7-3-17(4-8-19)18-5-9-20(10-6-18)24-14-12-22-16(24)2/h3-14H,1-2H3 |
InChI Key |
RTWTZOFGFKORRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4C |
Origin of Product |
United States |
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